molecular formula C9H10FNO3 B1435381 Methyl 2-ethoxy-5-fluoroisonicotinate CAS No. 1809161-57-6

Methyl 2-ethoxy-5-fluoroisonicotinate

Cat. No. B1435381
CAS RN: 1809161-57-6
M. Wt: 199.18 g/mol
InChI Key: GUDWMXYLGBAAFH-UHFFFAOYSA-N
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Description

“Methyl 2-ethoxy-5-fluoroisonicotinate” is a chemical compound with the CAS Number: 1809161-57-6 . It has a molecular weight of 199.18 .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound”. The InChI code is "1S/C9H10FNO3/c1-3-14-8-4-6 (9 (12)13-2)7 (10)5-11-8/h4-5H,3H2,1-2H3" .

It is typically stored at a temperature of 2-8°C .

Scientific Research Applications

Novel PET Probes for Alzheimer's Disease

Methyl 2-ethoxy-5-fluoroisonicotinate and similar compounds have been studied for their potential in imaging cerebral β-amyloid plaques in Alzheimer's disease using PET (Positron Emission Tomography). For instance, Cui et al. (2012) synthesized two radiofluoro-pegylated phenylbenzoxazole derivatives, including one with a structure related to this compound, showing high affinity for Aβ(1-42) aggregates. This makes them potentially useful for detecting Aβ plaques in the human brain using PET imaging techniques (Cui et al., 2012).

Anodic Monofluorination of Related Compounds

The chemical behavior of related compounds, like ethyl isonicotinate, has been explored in research. Konno et al. (1998) investigated the anodic fluorinations of ethyl isonicotinate, leading to fluorinated products like 2-fluoroisonicotinate. This study provides insights into the fluorination techniques that could be applicable to compounds like this compound (Konno et al., 1998).

Potential in Synthesis of Fluorinated Compounds

Studies like those by Kim et al. (2007) delve into the synthesis of fluorinated compounds, which is relevant to understanding the properties and synthesis methods of this compound. These studies highlight the importance of fluorine chemistry in producing various pharmacologically active compounds (Kim et al., 2007).

In Vivo Embryotoxic Effect Levels Prediction

Research by Verwei et al. (2006) focused on predicting in vivo embryotoxic effect levels of chemicals using in vitro and in silico techniques. Although not directly about this compound, this study provides a framework that could potentially be applied to assess the embryotoxic effects of various compounds, including those similar to this compound (Verwei et al., 2006).

Safety and Hazards

The compound is associated with the GHS07 pictogram. The signal word is “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

methyl 2-ethoxy-5-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDWMXYLGBAAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190715
Record name 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1809161-57-6
Record name 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809161-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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